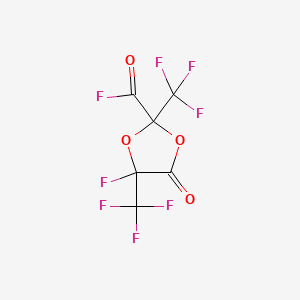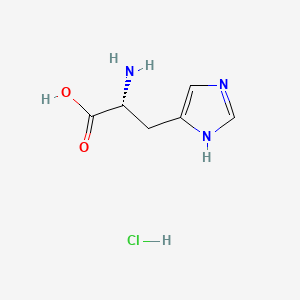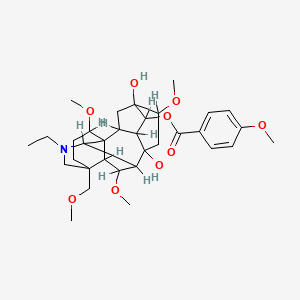![molecular formula C15H13NO4 B1330095 4-{[(Benzyloxy)carbonyl]amino}benzoic acid CAS No. 5330-71-2](/img/structure/B1330095.png)
4-{[(Benzyloxy)carbonyl]amino}benzoic acid
概要
説明
“4-{[(Benzyloxy)carbonyl]amino}benzoic acid” is a chemical compound with a molecular formula of C15H13NO4 . It belongs to the class of compounds known as benzamides .
Synthesis Analysis
The synthesis of this compound could involve the benzylation of 4-hydroxybenzoic acid with benzyl bromide . The reduction of the attached atoms in a high oxidation state could convert these electron-withdrawing functions into electron-donating amino and alkyl groups .Molecular Structure Analysis
The molecular weight of “4-{[(Benzyloxy)carbonyl]amino}benzoic acid” is 271.275 . The structure of this compound includes a benzene ring, which is part of the benzyloxy carbonyl group, and an amino group attached to the benzene ring .Chemical Reactions Analysis
The carboxylic acid group in this compound can undergo various reactions. For instance, it can be converted into acid chlorides, anhydrides, esters, and amides by nucleophilic acyl substitution reactions . The reactivity of carboxylic acids is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 .科学的研究の応用
Antifungal Applications
4-(Benzyloxycarbonylamino)benzoic acid derivatives have been studied for their antifungal properties . Research has shown that certain esters of this compound exhibit potent antifungal activity against various fungal strains, including molds and yeasts . This makes them potential candidates for developing new antifungal medications.
Organic Synthesis
In the field of organic synthesis, this compound is used as a protecting group for amines. The benzyloxycarbonyl (Cbz) group is a common carbamate that is used to protect the amine functionality during synthesis, which can then be selectively deprotected later in the synthetic route .
Pharmaceutical Industry
4-(Benzyloxycarbonylamino)benzoic acid is utilized in the pharmaceutical industry as a building block for the synthesis of various drugs. It serves as an intermediate in the synthesis of more complex molecules and can be modified to produce a wide range of therapeutic agents .
Biotechnology
In biotechnological applications, this compound is used in the design of peptides and proteins . The Cbz group is employed to protect amino groups during the peptide synthesis process, which is crucial for the correct folding and function of the synthesized peptides .
Material Science
This compound finds applications in material science, particularly in the development of polymers . Its benzyloxy carbonyl group can be incorporated into polymer chains to modify their properties, such as increasing their solubility or altering their mechanical strength .
Environmental Science
Research into the environmental impact of chemicals includes studying compounds like 4-(benzyloxycarbonylamino)benzoic acid. Understanding its biodegradability and potential to form bioactive metabolites is essential for assessing its environmental footprint and designing greener chemical processes .
作用機序
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic compounds in its target of action.
Mode of Action
Given its use in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound likely participates in bond formation processes. In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby a metal (such as palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the formation of carbon-carbon bonds, which are crucial in many biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (271275) and linear formula (C15H13NO4) suggest that it may have certain pharmacokinetic properties
Result of Action
Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound likely contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.
Action Environment
The success of the suzuki–miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.
特性
IUPAC Name |
4-(phenylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKLFEVNZWRMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277484 | |
| Record name | 4-{[(benzyloxy)carbonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5330-71-2 | |
| Record name | 5330-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{[(benzyloxy)carbonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)
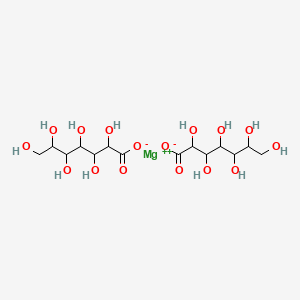


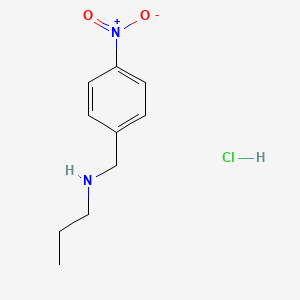

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)


